molecular formula C14H17N3O4S B5028352 N-3-isoxazolyl-3-{[methyl(propyl)amino]sulfonyl}benzamide

N-3-isoxazolyl-3-{[methyl(propyl)amino]sulfonyl}benzamide

Cat. No. B5028352
M. Wt: 323.37 g/mol
InChI Key: ZUQNUOCFQZSSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-isoxazolyl-3-{[methyl(propyl)amino]sulfonyl}benzamide, commonly known as Isoxazole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Isoxazole is a synthetic compound that is widely used in the field of medicinal chemistry, specifically in the development of new drugs.

Scientific Research Applications

Isoxazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, Isoxazole derivatives have been developed as potential anticancer, anti-inflammatory, and anti-infective agents. Isoxazole has also been studied for its potential use as an insecticide and herbicide.

Mechanism of Action

The mechanism of action of Isoxazole is not fully understood. However, studies have shown that Isoxazole derivatives inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Isoxazole derivatives have also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Isoxazole derivatives have been shown to have various biochemical and physiological effects. Studies have shown that Isoxazole derivatives have anti-inflammatory, analgesic, and antipyretic effects. Isoxazole derivatives have also been shown to have antifungal, antibacterial, and antiviral effects.

Advantages and Limitations for Lab Experiments

Isoxazole derivatives have several advantages for lab experiments. They are relatively easy to synthesize and can be modified to produce derivatives with specific properties. However, Isoxazole derivatives can be toxic and may require special handling procedures. In addition, the synthesis of Isoxazole derivatives can be time-consuming and expensive.

Future Directions

There are several future directions for research on Isoxazole. One direction is the development of Isoxazole derivatives with improved pharmacokinetic properties. Another direction is the study of Isoxazole derivatives as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, Isoxazole derivatives could be studied for their potential applications in the field of agriculture as insecticides and herbicides.
Conclusion:
In conclusion, Isoxazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Isoxazole derivatives have been extensively studied for their potential use as anticancer, anti-inflammatory, and anti-infective agents. Isoxazole derivatives have also been studied for their potential use as insecticides and herbicides. Future research on Isoxazole could lead to the development of new drugs and agricultural products.

Synthesis Methods

Isoxazole is synthesized by reacting 3-aminobenzenesulfonyl chloride with propylamine and then further reacting the resulting compound with hydroxylamine-O-sulfonic acid. The final step involves reacting the product with acetic anhydride to obtain Isoxazole.

properties

IUPAC Name

3-[methyl(propyl)sulfamoyl]-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-3-8-17(2)22(19,20)12-6-4-5-11(10-12)14(18)15-13-7-9-21-16-13/h4-7,9-10H,3,8H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQNUOCFQZSSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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